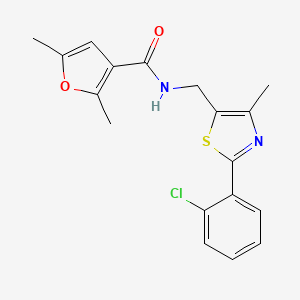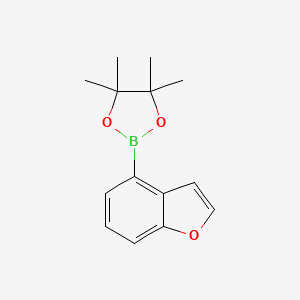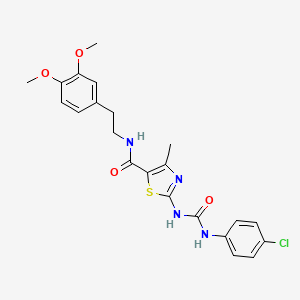
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing compounds with structures related to "2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide". For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlight the chemical versatility and potential biological relevance of these compounds. The synthesis involves cyclization reactions and evaluations for antimicrobial activity against standard drugs, indicating their utility in developing new antimicrobials (Patel & Shaikh, 2011).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been studied for their antimicrobial and antifungal properties. For instance, research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showed that these compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015). This demonstrates the potential of these compounds in biomedical applications and materials science, particularly in creating biologically active fabrics.
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media showed that compounds structurally related to "2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide" could serve as effective corrosion inhibitors, with inhibition efficiencies up to 99% in certain conditions. This highlights their potential application in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).
Anticancer Activity
Further research into 3-methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates as novel carbonic anhydrase inhibitors endowed with anticancer activity emphasizes the therapeutic potential of these molecules. The study focused on the design, synthesis, and biological evaluation of these conjugates, revealing their inhibitory activities towards human carbonic anhydrase isoforms and their growth inhibitory actions against breast cancer cell lines, demonstrating their potential as anticancer agents (Alkhaldi et al., 2020).
properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-19(20(28)24-11-10-14-4-9-17(30-2)18(12-14)31-3)32-22(25-13)27-21(29)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTWKDFSDOPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)
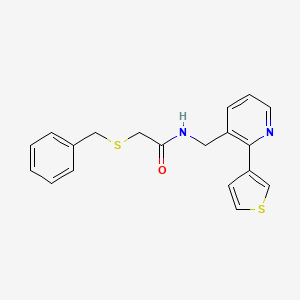
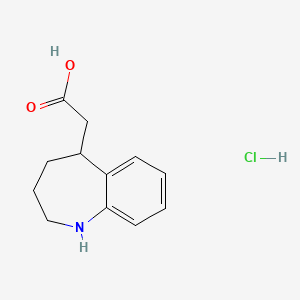
![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)
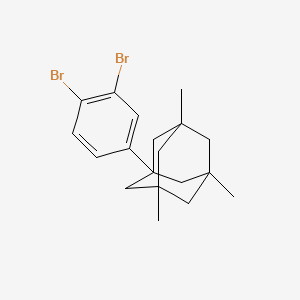
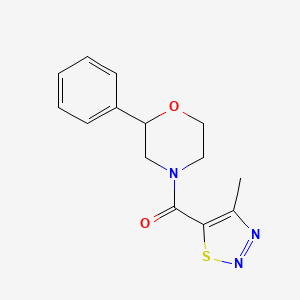
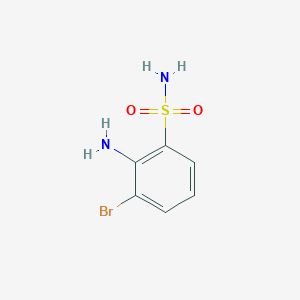

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2994661.png)
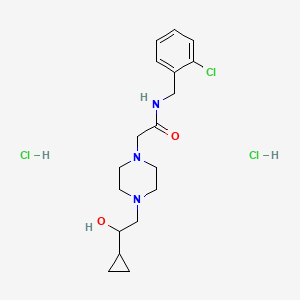
![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)
